molecular formula C14H9F3O3 B6293954 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2379321-48-7

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B6293954
CAS RN: 2379321-48-7
M. Wt: 282.21 g/mol
InChI Key: KSGILMDSANZXJP-UHFFFAOYSA-N
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Description

“4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” is an organic compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It is used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .


Synthesis Analysis

The synthesis of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” involves the coupling reaction of bromophenols with previously synthesized organoboron esters . In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .


Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” can be represented by the InChI code: 1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(18)19/h1-8H,(H,18,19) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” include a molecular weight of 220.145 Da and a melting point of 86°C to 88°C .

Scientific Research Applications

Catalysis and Synthesis

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid finds application in catalysis, specifically in the dehydrative amidation of carboxylic acids and amines, as demonstrated by Wang, Lu, and Ishihara (2018) in their study using 2,4-bis(trifluoromethyl)phenylboronic acid. This process is crucial for α-dipeptide synthesis, highlighting the compound's role in peptide bond formation (Wang, Lu, & Ishihara, 2018).

Coordination Chemistry and Biological Studies

The compound is also used in coordination chemistry, as seen in the synthesis and characterization of tri- and diorganotin(IV) complexes by Ahmad et al. (2002). These complexes, featuring 2′,4′‐difluoro‐4‐hydroxy‐[1,1′]‐biphenyl‐3‐carbolic acid, showed notable antibacterial and antifungal activities, indicating potential applications in bioactive material development (Ahmad et al., 2002).

Liquid Crystal Materials

Harmata and Herman (2021) explored the use of derivatives of this compound in the development of new-generation liquid crystal materials for infrared applications. They synthesized compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core, investigating their mesomorphic properties and potential in mid-wavelength infrared (MWIR) spectral applications (Harmata & Herman, 2021).

Supramolecular Networks

In the realm of nanotechnology, Dienstmaier et al. (2010) used 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) to form nanoporous networks at the liquid-solid interface. This study highlights the compound's role in creating high-density packing structures and chiral polymorphs, essential for advanced material design (Dienstmaier et al., 2010).

Polymer Science

Furthermore, the compound finds applications in polymer science. For example, Colquhoun and Lewis (1988) demonstrated its use in the synthesis of aromatic polyetherketones, offering insights into the effects of substituents on polymerization processes (Colquhoun & Lewis, 1988).

Organic Synthesis

In organic synthesis, the compound aids in the regioselective metalation and subsequent electrophilic substitution, as shown by Tilly et al. (2006). This process is fundamental for creating various organic compounds with potential pharmaceutical applications (Tilly et al., 2006).

Safety and Hazards

“4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions of “4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid” could involve its use in the design of new potent, selective, effective, and safe antimalarial drugs against emergent resistance malarial models . It could also be used in the development of high transmittance change and high efficient multi-colored electrochromic polymers .

properties

IUPAC Name

2-phenyl-5-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-10-6-7-11(12(8-10)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGILMDSANZXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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